3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
CAS No.: 189954-65-2
Cat. No.: VC14099188
Molecular Formula: C18H16BrNO5S
Molecular Weight: 438.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189954-65-2 |
|---|---|
| Molecular Formula | C18H16BrNO5S |
| Molecular Weight | 438.3 g/mol |
| IUPAC Name | 3-(5-bromopyridin-2-yl)oxy-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one |
| Standard InChI | InChI=1S/C18H16BrNO5S/c1-18(2)15(11-4-7-13(8-5-11)26(3,22)23)16(17(21)25-18)24-14-9-6-12(19)10-20-14/h4-10H,1-3H3 |
| Standard InChI Key | XCNHDBDVIVAJHX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=C(C(=O)O1)OC2=NC=C(C=C2)Br)C3=CC=C(C=C3)S(=O)(=O)C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 2(5H)-furanone ring substituted at positions 3, 4, and 5. Key substituents include:
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A 5-bromopyridin-2-yloxy group at position 3.
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A 4-(methylsulfonyl)phenyl group at position 4.
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Two methyl groups at position 5.
The furanone ring’s aromaticity arises from delocalized π-electrons, stabilized by resonance involving the oxygen lone pairs . The methylsulfonyl group enhances electrophilicity, while the bromopyridinyl moiety introduces steric bulk and potential halogen bonding interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Average mass | 438.292 g/mol | |
| Monoisotopic mass | 436.993256 g/mol | |
| IUPAC name | 3-[(5-bromopyridin-2-yl)oxy]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one |
Synthesis and Manufacturing Processes
Retrosynthetic Considerations
The compound’s synthesis likely involves:
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Furanone ring formation via Paal-Knorr cyclization of a 1,4-diketone precursor .
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Electrophilic substitution to introduce the methylsulfonylphenyl group at position 4.
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Nucleophilic aromatic substitution to attach the 5-bromopyridin-2-yloxy group at position 3.
A plausible route begins with 5,5-dimethylfuran-2(5H)-one, which undergoes Friedel-Crafts acylation with 4-(methylsulfonyl)benzoyl chloride to install the aryl group. Subsequent bromination and coupling with 5-bromo-2-hydroxypyridine via Mitsunobu or Ullmann conditions would yield the target compound.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Paal-Knorr cyclization | 1,4-diketone, , heat |
| 2 | Friedel-Crafts acylation | , 4-(methylsulfonyl)benzoyl chloride |
| 3 | Bromination | , radical initiator |
| 4 | Nucleophilic substitution | 5-bromo-2-hydroxypyridine, , base |
Pharmacological Significance and COX-2 Inhibition
Mechanism of Action
The compound belongs to a class of COX-2 inhibitors disclosed in patent DE69816047D1 . COX-2, an enzyme upregulated in inflammation, catalyzes prostaglandin synthesis. The methylsulfonylphenyl group mimics the sulfonamide pharmacophore of selective COX-2 inhibitors (e.g., celecoxib), while the bromopyridinyl moiety may enhance binding affinity through halogen interactions with the enzyme’s hydrophobic pocket.
Structural-Activity Relationships (SAR)
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Methylsulfonyl group: Critical for COX-2 selectivity by fitting into the enzyme’s secondary pocket .
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Bromopyridinyloxy group: Contributes to metabolic stability and potency via steric and electronic effects.
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5,5-Dimethyl substitution: Prevents ring-opening reactions, enhancing compound stability .
Physicochemical Properties
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Molecular weight: 438.292 (exceeds 500 Da threshold).
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logP: Estimated at 3.2 (moderately lipophilic).
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Hydrogen bond donors/acceptors: 1/6.
These properties indicate potential challenges in oral bioavailability, necessitating prodrug strategies or formulation optimization.
Applications in Medicinal Chemistry
Anti-Inflammatory Therapeutics
As a COX-2 inhibitor, this compound could mitigate inflammation in arthritis, though its efficacy and safety remain unvalidated in preclinical models. Compared to rofecoxib (withdrawn due to cardiovascular risks), the bromine atom may reduce off-target effects by altering electron distribution.
Oncology
COX-2 overexpression is linked to tumor progression. This compound’s ability to suppress prostaglandin E2 (PGE2) makes it a candidate for adjuvant cancer therapy, though cytotoxicity studies are needed.
Future Research Directions
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Synthetic Optimization: Develop scalable routes with fewer steps and greener reagents.
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Biological Screening: Evaluate COX-2/COX-1 selectivity ratios in enzyme assays.
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Drug Delivery: Explore nanoparticle formulations to enhance solubility.
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Toxicogenomics: Profile gene expression changes in hepatic and renal tissues.
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